molecular formula C20H19ClN2OS B2748309 (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(indolizin-2-yl)methanone CAS No. 1787882-41-0

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(indolizin-2-yl)methanone

Cat. No. B2748309
CAS RN: 1787882-41-0
M. Wt: 370.9
InChI Key: SRKRTDRXKJMASI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(indolizin-2-yl)methanone” is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a thiazepan ring, an indolizin ring, and a methanone group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazepan ring and the indolizin ring would likely contribute significantly to the overall shape and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group could potentially increase the compound’s lipophilicity, influencing its solubility in various solvents .

Scientific Research Applications

Synthesis and Antiviral Activity

Research into structurally related compounds, such as those involving chlorophenyl and thiazole derivatives, has highlighted their potential in antiviral applications. For example, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives demonstrated certain anti-tobacco mosaic virus activity, suggesting a potential avenue for antiviral research (Chen et al., 2010).

Anticancer and Antimicrobial Agents

Another significant area of application for compounds with similar structural motifs is in the development of anticancer and antimicrobial agents. For instance, a series of 3-Chlorophenyl (1-(5-phenyl-1,3,4-oxadiazol-2-yl) indolizin-3-yl) methanone derivatives were synthesized and showed potent cytotoxicity against the MCF-7 cell line and moderate antibacterial and antifungal activities (Mahanthesha G et al., 2021). This suggests that structurally related compounds could be researched for their potential as therapeutic agents.

Synthesis and Characterization for Drug Design

The synthesis and structural study of compounds with similar frameworks, such as indolizine derivatives, provide a foundation for future drug design. The study of 9-(pyrid-2-yl)indolizine-1-one demonstrated the potential of these molecules as models for pharmaceutical development, indicating the relevance of structural analogs in drug discovery processes (Katzsch et al., 2019).

Novel Synthetic Pathways and Molecular Docking Studies

Research on structurally similar compounds has also focused on novel synthetic pathways and molecular docking studies to understand their mechanism of action and interaction with biological targets. For example, synthesis, spectral characterization, and docking studies of thiazole and thiophene derivatives provided insights into their antibacterial activity, emphasizing the importance of structural analysis in developing new therapeutics (Shahana & Yardily, 2020).

Mechanism of Action

The mechanism of action of this compound is not known without specific biological or pharmacological studies. If this compound has been designed as a drug, its mechanism of action would depend on the target it has been designed to interact with .

Future Directions

The future directions for research on this compound would depend on its intended use. If it has been synthesized as part of a drug discovery program, future research could involve testing its biological activity and optimizing its structure for improved efficacy .

properties

IUPAC Name

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-indolizin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2OS/c21-18-7-2-1-6-17(18)19-8-10-22(11-12-25-19)20(24)15-13-16-5-3-4-9-23(16)14-15/h1-7,9,13-14,19H,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKRTDRXKJMASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CN4C=CC=CC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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